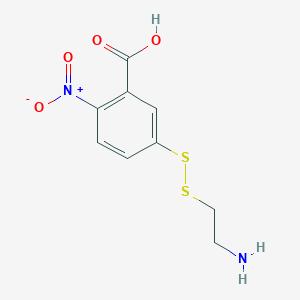

5-(2-氨基乙基)二硫代-2-硝基苯甲酸

描述

Synthesis Analysis

5-(2-Aminoethyl)dithio-2-nitrobenzoate has been highlighted as a base-stable alternative to Ellman's reagent, suitable for the quantitation of thiol contents under alkaline conditions. Its synthesis involves reactions that ensure stability and reactivity conducive to its application in biochemical assays (Zhu, Dhimitruka, & Pei, 2004).

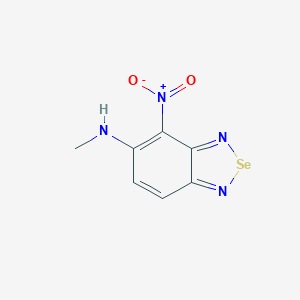

Molecular Structure Analysis

The structure of 5,5'-dithiobis(2-nitrobenzoic acid) monohydrate, closely related to 5-(2-Aminoethyl)dithio-2-nitrobenzoic acid, has been redetermined, revealing intricate details about its crystalline arrangement and hydrogen bonding patterns. This compound crystallizes in a centrosymmetric space group, with molecules arranged in sheets sustained by hydrogen bonds to water, showing the complex interactions that dictate its solid-state behavior (Prior & Wadhawan, 2012).

Chemical Reactions and Properties

5-Nitrosothio-2-nitrobenzoate, synthesized from 5,5'-dithiobis(2-nitrobenzoic acid), illustrates the reactivity of compounds within this chemical family towards thiols and thiol groups in proteins, forming S-nitrosothiols. This reactivity is crucial for the compound's utility in biochemical contexts, offering a pathway for the nitrosation of thiol groups in proteins with easy spectrophotometric detection (Studebaker, Zhang, & Means, 1996).

Physical Properties Analysis

The polarography of 5,5'-dithiobis-(2 nitrobenzoic acid) sheds light on the electrochemical behavior of this compound, revealing four cathodic waves attributed to reductions and interactions specific to its structure. This electrochemical analysis provides insights into the physical properties that underpin its utility in various applications, highlighting the compound's behavior in different pH environments (Marín & Gálvez, 1980).

Chemical Properties Analysis

The crystal structure of 5-amino-2-nitrobenzoic acid offers insights into the chemical properties of closely related compounds like 5-(2-Aminoethyl)dithio-2-nitrobenzoic acid. The determination of the crystal structure via X-ray diffraction method reveals how adjacent molecules form dimers through intermolecular hydrogen bonds, contributing to the understanding of its chemical reactivity and interactions (Mrozek & Głowiak, 2004).

科学研究应用

合成优化:张 (2012) 专注于优化合成 2-氨基-5-硝基苯甲酸的合成方法和工艺条件,这有助于我国精细中间体产业的发展 (张,2012).

蛋白质亚硝化:Studebaker, Zhang, and Means (1996) 发现 5-亚硝基硫代-2-硝基苯甲酸酯是一种快速试剂,用于亚硝化蛋白质中的硫醇基团,可用于蛋白质亚硝化和分光光度检测 (Studebaker, Zhang, & Means, 1996).

晶体结构分析:Mrozek 和 Głowiak (2004) 对 5-氨基-2-硝基苯甲酸的晶体结构的研究揭示了一个单斜 P21/c 空间群,具有独特的氢键,有助于理解其分子结构 (Mrozek & Głowiak, 2004).

巯基基团测定:埃尔曼 1959 年的研究证明了该化合物在测定生物材料中的巯基基团方面的效用,以及它在血液中还原血红素裂解二硫键的潜力 (Ellman, 1959).

氢键和结构:Prior 和 Wadhawan (2012) 研究了 5,5'-二硫代双(2-硝基苯甲酸)的一水合物,重点介绍了其不寻常的氢键和结构排列 (Prior & Wadhawan, 2012).

电化学性质:Marín 和 Gálvez (1980) 发现 5,5'-二硫代-2 硝基苯甲酸表现出独特的电化学性质,可用于研究蛋白质中硫醇基团的静电环境 (Marín & Gálvez, 1980).

埃尔曼试剂的替代品:Zhu, Dhimitruka, and Pei (2004) 将 5-(2-氨基乙基)二硫代-2-硝基苯甲酸酯确定为一种比埃尔曼试剂更稳定的碱性替代品,用于硫醇含量定量和酶促测定 (Zhu, Dhimitruka, & Pei, 2004).

安全和危害

属性

IUPAC Name |

5-(2-aminoethyldisulfanyl)-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S2/c10-3-4-16-17-6-1-2-8(11(14)15)7(5-6)9(12)13/h1-2,5H,3-4,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNFVSIOSWJQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SSCCN)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593123 | |

| Record name | 5-[(2-Aminoethyl)disulfanyl]-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid | |

CAS RN |

71899-86-0 | |

| Record name | 5-[(2-Aminoethyl)disulfanyl]-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B17320.png)

![6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol](/img/structure/B17334.png)

![3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline](/img/structure/B17338.png)

![3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline](/img/structure/B17339.png)